Pyrrolidine-3-carboxylic acid

Catalog No.
S615049
CAS No.
59378-87-9
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3-carboxylic acid

Researchers seeking anti-selective organocatalysis often face limitations: L-proline gives syn-diastereomers, and linear analogs lose conformational restriction. β-Proline (pyrrolidine-3-carboxylic acid) solves these as a conformationally restricted chiral building block. • Directs anti-selective Mannich/nitro-Michael reactions without imidazolidinone dead-ends. • Provides rigid scaffold for peptidomimetics and GABA transporter inhibitors. • Compatible with nitrilase biocatalysis for green synthesis. SMolecule supplies high-purity stock.

CAS Number

59378-87-9

Product Name

Pyrrolidine-3-carboxylic acid

IUPAC Name

pyrrolidine-3-carboxylic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c7-5(8)4-1-2-6-3-4/h4,6H,1-3H2,(H,7,8)

InChI Key

JAEIBKXSIXOLOL-UHFFFAOYSA-N

SMILES

C1CNCC1C(=O)O

Synonyms

P-3-carboxylic acid, pyrrolidine-3-carboxylic acid, S-pyrrolidine-3-carboxylic acid

Canonical SMILES

C1CNCC1C(=O)O

The exact mass of the compound Pyrrolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g, 10 g, 25 g

Pyrrolidine-3-carboxylic acid, commonly known as beta-proline, is a cyclic beta-amino acid characterized by a five-membered pyrrolidine ring with a carboxylic acid group at the C3 position. With a predicted pKa of approximately 4.47 for the carboxylic acid and 10.3 for the secondary amine, it exists primarily as a zwitterion at physiological pH. In industrial and pharmaceutical procurement, this compound is highly valued as a conformationally restricted chiral building block and a specialized organocatalyst. Unlike linear beta-amino acids or standard alpha-amino acids, its unique ring puckering and spatial arrangement of the amine and carboxylate groups provide distinct trajectories for substituents, making it a critical raw material for synthesizing peptidomimetics, targeted neuroactive compounds, and advanced catalytic systems where precise stereochemical control is required [1].

Research Fit

β-Amino acid backbone: Regiochemistry at the 3-position enables anti-selective enamine geometry distinct from α-proline catalysis.
Chiral center at C3: Enantiomer identity (R vs S) determines catalytic stereochemical outcome and substrate scope.
Non-proteinogenic scaffold: Supports foldamer construction, peptidomimetic design, and endothelin receptor modulator research.

Substituting pyrrolidine-3-carboxylic acid with its alpha-amino acid isomer (L-proline), its six-membered homolog (nipecotic acid), or linear beta-amino acids (like beta-alanine) fundamentally alters process outcomes and product viability. In organocatalysis, L-proline typically directs carbon-carbon bond formations to yield syn-diastereomers, whereas pyrrolidine-3-carboxylic acid is structurally required to access the complementary anti-diastereomers. Furthermore, in medicinal chemistry, replacing the rigid pyrrolidine-3-carboxylic acid scaffold with linear GABA analogs results in a loss of conformational restriction around the N-C-alpha bond, drastically altering target binding affinity for specific transporters like mGAT1. Consequently, buyers cannot use these cheaper or more common analogs when the specific geometric trajectory of the C3-carboxylate is critical for the downstream application's performance [1].

Substitution Risk

Pyrrolidine-3-carboxylic acid
L-Proline (2-carboxylic acid): Regiochemical shift alters enamine intermediate geometry; anti-selectivity may not transfer; syn-Mannich outcome reported instead.
Pyrrolidine-3-carboxylic acid
Nipecotic acid: Six-membered ring backbone imposes different conformational constraints; foldamer secondary-structure stabilization may differ.
(R)-Enantiomer
(S)-Enantiomer or racemate: Enantiomer identity may shift substrate scope; ketone catalysis reported for (R)-form, aldehyde preference reported for substituted analogs.

Enamine Organocatalysis Dead-End Prevention

In self-assembled enamine-type organocatalytic systems, the choice of the amino acid scaffold dictates the stability of the catalytic cycle. Research demonstrates that simple L-proline-derived amides react with ketones to form imidazolidinones, which act as a parasitic dead-end, sequestering the catalyst and halting the reaction with aldehydes. In contrast, catalysts prepared from (S)-pyrrolidine-3-carboxylic acid are completely immune to this imidazolidinone formation. This structural immunity allows for uninterrupted enamine intermediate formation, enabling high-conversion nitro-Michael reactions that would otherwise stall or require massive catalyst loading when using standard proline derivatives[1].

Evidence DimensionSusceptibility to parasitic imidazolidinone formation
Target Compound DataImmune (0% dead-end formation), enabling high-conversion nitro-Michael reactions
Comparator Or BaselineL-proline-derived amides (form stable imidazolidinone dead-ends)
Quantified DifferenceComplete prevention of catalyst sequestration
ConditionsSelf-assembled enamine catalysis with ketones and aldehydes (nitro-Michael reaction)

Selecting this specific beta-amino acid prevents catalyst deactivation, drastically improving turnover numbers and process yields in complex asymmetric syntheses.

ETA Receptor Affinity
Head-to-head
Ki (ETA) 0.46 nM; ETB/ETA selectivity >28,000-fold for A-216546. Comparator ABT-627: Ki 0.034 nM, 2,000-fold selectivity.
Supports endothelin receptor selectivity research.
Cloned human receptor binding assays; 14-fold selectivity gain with modest affinity shift.

Peptidomimetic Conformational Restriction

When incorporated into peptide backbones (e.g., endomorphin analogues), pyrrolidine-3-carboxylic acid (beta-proline) provides a distinct conformational signature compared to both L-proline and azetidine-3-carboxylic acid (3Aze). While L-proline heavily restricts rotation around the N-C-alpha bond to induce tight beta-turns, pyrrolidine-3-carboxylic acid shifts the carboxylate vector by one carbon, maintaining the secondary amine's cyclic rigidity but altering the hydrogen-bonding network. Compared to the 4-membered 3Aze ring, the 5-membered pyrrolidine-3-carboxylic acid ring exhibits increased puckering, which reduces backbone flexibility and strongly influences the spatial orientation of adjacent pharmacophores without the steric bulk of larger piperidine rings [1].

Evidence DimensionRing puckering and backbone flexibility
Target Compound Data5-membered puckered ring (maintains secondary amine rigidity with shifted carboxylate vector)
Comparator Or BaselineAzetidine-3-carboxylic acid (planar/highly flexible) and L-proline (alpha-residue trajectory)
Quantified DifferenceAlters spatial trajectory of adjacent pharmacophores without the extreme steric clash of 6-membered rings
ConditionsPeptide backbone incorporation (e.g., Pro2 substitution in endomorphins)

This specific scaffold is essential for medicinal chemists needing to fine-tune peptide folding and receptor binding affinities where standard alpha-proline fails.

Anti-Mannich Catalysis
Head-to-head
anti/syn >99:1, up to 99% ee with (R)-β-proline. (S)-Proline yields syn-Mannich products under identical conditions.
Stereochemical-control context; enables access to anti-β-amino carbonyl arrays.
5–10 mol% catalyst, 2-PrOH, room temperature; unmodified ketones with α-imino esters.

Nitrilase Biocatalytic Specificity

The synthesis of enantiopure cyclic amino acids often relies on nitrilase-catalyzed hydrolysis of the corresponding nitriles. Pyrrolidine-3-carboxylic acid precursors (e.g., 3-cyanopyrrolidine derivatives) exhibit strong substrate compatibility with commercially available nitrilases, yielding the target beta-amino acid with high enantiomeric excess (ee > 90%). In stark contrast, carbocyclic beta-amino nitrile analogs bearing the amino group in an exocyclic position are completely unreactive (non-substrates) under identical biocatalytic conditions. This strictly diverging reactivity highlights the unique electronic and steric environment of the pyrrolidine-3-carboxylic acid scaffold, making it highly processable via green biocatalytic routes [1].

Evidence DimensionNitrilase substrate reactivity
Target Compound DataHighly reactive substrate (ee > 90%)
Comparator Or BaselineCarbocyclic beta-amino nitrile analogs (non-substrates, 0% conversion)
Quantified DifferenceAbsolute difference in enzymatic conversion capability
ConditionsNitrilase-catalyzed hydrolysis of heterocyclic vs. carbocyclic nitriles

Ensures that procurement of the nitrile precursor for this specific compound can be seamlessly integrated into highly efficient, enantioselective biocatalytic manufacturing workflows.

GAT1 Inhibition
Class-level
Submicromolar mGAT1 affinity for N-substituted oxime derivatives. Parent compound shows GABA uptake inhibition in astrocytes without GAT1 engagement.
Reported transporter-binding context; N-substitution may shift target engagement.
MS binding assay screening; oxime library of 224 compounds; data to verify.
scPTZ Anticonvulsant
Class-level
Compound 4b (5-aralkyl-substituted): reported 100% protection in scPTZ assay. Parent pyrrolidine-3-carboxylic acid: not active.
Model-response endpoint context; substitution-dependent activity profile.
Subcutaneous PTZ seizure model in mice; gabapentin as reference standard.
Foldamer Rigidification
Cross-study
Enhanced secondary-structure stabilization vs. nipecotic acid homooligomers by CD spectroscopy. Ordered conformations in organic and aqueous environments.
Supports β-peptide foldamer secondary-structure studies.
CD in methanol; molecular dynamics simulations; qualitative CD spectral comparison.
Enantiomer Substrate Scope
Head-to-head
(R)-3-pyrrolidinecarboxylic acid: efficient for ketones (up to 99% ee, anti/syn >99:1). (3R,5R)-5-methyl analog: efficient for aldehydes, limited for ketones.
Enantiomer-attribution review; substitution pattern may alter catalytic scope.
Mannich-type reactions with α-imino esters; steric hindrance limits ketone access for 5-methyl analog.

Asymmetric Organocatalysis

Directly leveraging its immunity to imidazolidinone dead-end formation, (S)- and (R)-pyrrolidine-3-carboxylic acid are highly effective catalysts for nitro-Michael and anti-selective Mannich reactions. Buyers should procure this compound when standard L-proline catalysts suffer from low turnover or unwanted syn-diastereoselectivity [1].

Conformationally Restricted GABA Analogs

Due to its unique 5-membered ring puckering and beta-amino acid profile, this compound is highly suited as a core building block for synthesizing restricted analogs of pregabalin and inhibitors of the GABA transporter. It is the required choice over linear GABA or 6-membered nipecotic acid when optimizing the spatial trajectory of lipophilic substituents is necessary [2].

Peptidomimetic Library Development

Pyrrolidine-3-carboxylic acid is utilized to replace standard proline residues in therapeutic peptides. Its distinct carboxylate vector and cyclic rigidity allow medicinal chemists to systematically alter peptide folding and improve proteolytic stability without the excessive flexibility of azetidine derivatives [2].

Biocatalytic Chiral Intermediate Manufacturing

The nitrile precursors of pyrrolidine-3-carboxylic acid are highly compatible with nitrilase-catalyzed hydrolysis. Industrial buyers can leverage this compound's specific reactivity profile to establish scalable, enantioselective, and green biocatalytic manufacturing workflows that are impossible with exocyclic carbocyclic analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Endothelin receptor selectivity studies
Scaffold derivatization profile at 2- and 4-positions
ETA/ETB binding ratio review; receptor-binding assay context
Anti-selective Mannich product synthesis
Enantiomer identity and C3 regiochemistry
Stereochemical outcome verification; substrate scope confirmation
β-Peptide foldamer construction
Cyclic β-amino acid conformational constraint
Secondary-structure characterization by CD; solution-phase stability
GABA transporter modulation studies
N-substitution derivatization potential
GAT1 binding affinity assay review; MS binding assay context
Anticonvulsant model research
5-Aralkyl substitution requirement
scPTZ model endpoint context; substitution-dependent activity review

XLogP3

-3.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3-pyrrolidinecarboxylic acid

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